Cobalt chloride (CoCl2)

Catalog No.
S606987
CAS No.
7646-79-9
M.F
CoCl2
Cl2Co
M. Wt
129.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt chloride (CoCl2)

CAS Number

7646-79-9

Product Name

Cobalt chloride (CoCl2)

IUPAC Name

cobalt(2+);dichloride

Molecular Formula

CoCl2
Cl2Co

Molecular Weight

129.84 g/mol

InChI

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2

InChI Key

GVPFVAHMJGGAJG-UHFFFAOYSA-L

SMILES

Cl[Co]Cl

Solubility

Soluble in water
53.420 lb/100 lb water at 70 °F
In water, 1.16 kg/L at 0 °C
Soluble in alcohols, acetone, ether, glycerol, and pyridine
For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 53 (good)

Synonyms

cobalt chloride, cobalt dichloride, cobalt(II)chloride, cobaltous chloride, CoCl(2)

Canonical SMILES

[Cl-].[Cl-].[Co+2]

Moisture Detection

Biomedical Applications

The nano size and developed surface open a wide range of applications of cobalt nanoparticles in biomedicine . The synthesis methods used to synthesize CoNPs with various properties, such as size, zeta potential, surface area, and magnetic properties, have been assessed .

Pigment Production

Cobalt Chloride is also utilized in the production of pigments . Its unique color properties make it a valuable substance in various industries .

Ceramics and Glass Production

In addition to pigments, Cobalt Chloride is used in the production of ceramics and glass . Its versatility and unique properties make cobalt chloride a valuable substance in these industries .

Catalyst in Chemical Reactions

Cobalt Chloride is used as a catalyst in certain chemical reactions . Its ability to speed up chemical reactions makes it a valuable component in various industrial processes .

Component in Rechargeable Batteries

Cobalt Chloride is used as a component in rechargeable batteries . Its electrochemical properties make it a key ingredient in the production of these batteries .

Super Alloys Production

Cobalt’s most important application is the production of super alloys . Super alloys consist of iron, cobalt, nickel, chromium, tungsten, aluminum, and titanium .

Water Splitting

Cobalt-based materials have been used in catalytic, electrocatalytic, photocatalytic, and photoelectrocatalytic water splitting . This process is part of the larger field of renewable energy research .

Le Châtelier’s Principle Lab

Cobalt Chloride is used in labs to demonstrate Le Châtelier’s Principle . The reversible chemical reaction involving Cobalt Chloride is used to demonstrate the shifting of equilibrium and the resulting color change .

Cobalt Chloride Complex Ions

Cobalt Chloride forms complex ions (CoCl 42–) in less dense acetone . This property is used in various chemical experiments and demonstrations .

Mysterious Catalyst Layer

Cobalt Chloride has been used in the formation of a mysterious catalyst layer upon application of an anodic potential . This has greatly attracted researchers’ interest .

Contrast Agents in Magnetic Resonance Imaging

Cobalt nanoparticles (CoNPs) can be used as contrast agents in magnetic resonance imaging . This is due to their unique properties such as size, zeta potential, surface area, and magnetic properties .

Cobalt chloride, with the chemical formula Cobalt(II) chloride (CoCl₂), is an inorganic compound that serves as a salt of cobalt and chlorine. It exists in various hydrated forms, including the monohydrate, dihydrate, hexahydrate, and non-hydrated (anhydrous) states. The anhydrous form appears as blue crystalline solids, while the hydrated forms display different colors: the dihydrate is purple, and the hexahydrate is pink. The hexahydrate is commonly encountered in laboratory settings due to its stability and solubility in water .

Typical of transition metal salts. In aqueous solutions, it predominantly exists as the complex ion [Co(H2O)6]2+[Co(H_2O)_6]^{2+}. It can react with hydrogen sulfide to yield cobalt sulfide:

CoCl2+H2SCoS+2HClCoCl_2+H_2S\rightarrow CoS+2HCl

Additionally, when treated with hydrochloric acid, cobalt chloride forms the tetrachlorocobaltate ion [CoCl4]2[CoCl_4]^{2-}, which imparts a blue color to the solution:

CoCl2+4HCl[CoCl4]2+2H2OCoCl_2+4HCl\rightarrow [CoCl_4]^{2-}+2H_2O

The anhydrous form can also be reduced to cobaltocene through reaction with sodium cyclopentadienide:

CoCl2+2NaC5H5Co(C5H5)2+2NaClCoCl_2+2NaC_5H_5\rightarrow Co(C_5H_5)_2+2NaCl

Cobalt chloride has garnered attention for its biological activity, particularly in medical research. It is known to mimic hypoxia in cellular studies due to its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This property makes cobalt chloride a useful tool in studies related to cancer biology and tissue engineering .

Cobalt chloride can be synthesized through various methods:

  • From Cobalt Hydroxide or Carbonate: Reacting cobalt(II) hydroxide or cobalt(II) carbonate with hydrochloric acid yields cobalt chloride:
    • CoCO3+2HClCoCl2+CO2+H2OCoCO_3+2HCl\rightarrow CoCl_2+CO_2+H_2O
    • Co(OH)2+2HClCoCl2+2H2OCo(OH)_2+2HCl\rightarrow CoCl_2+2H_2O
  • Evaporation: The solid hydrates can be obtained by evaporating aqueous solutions of cobalt chloride.
  • Cooling Saturated Solutions: Cooling saturated solutions yields different hydrates depending on temperature:
    • Dihydrate forms between 120.2 °C and 51.25 °C.
    • Hexahydrate crystallizes below 51.25 °C.
  • Heating Hydrates: Anhydrous cobalt chloride can be produced by heating hydrated forms .

Cobalt chloride has several applications across various fields:

  • Laboratory Use: It serves as a precursor for synthesizing other cobalt compounds.
  • Medical Research: Utilized for studying hypoxic conditions and cellular responses.
  • Colorants: Employed in ceramics and glassmaking for its vibrant colors.
  • Humidity Indicators: The color change from blue to pink upon hydration makes it useful as a moisture indicator .

Research into the interactions of cobalt chloride with biological systems has highlighted its role in modulating cellular pathways. Studies indicate that cobalt chloride can activate pathways related to stress responses and angiogenesis due to its ability to stabilize hypoxia-inducible factors. These interactions are particularly relevant in cancer research where oxygen levels play a critical role in tumor growth and metastasis .

Cobalt chloride shares similarities with other metal chlorides but possesses unique properties that distinguish it:

CompoundFormulaColor (Anhydrous)Solubility in WaterBiological Activity
Cobalt ChlorideCoCl₂BlueHighHypoxia mimic
Nickel ChlorideNiCl₂GreenHighLess significant biological activity
Copper(II) ChlorideCuCl₂BlueHighAntimicrobial properties
Iron(III) ChlorideFeCl₃Yellow-brownHighUsed in water treatment

Cobalt chloride's unique ability to stabilize hypoxia-inducible factors sets it apart from these similar compounds, making it particularly valuable in research contexts focused on oxygen-sensing mechanisms .

Data Table
PropertyValueSource
Molecular Weight129.84 g/mol [30] [32]
Melting Point735°C [29] [32]
Boiling Point1049°C [29] [32]
Density3.36 g/cm³ [33]
Crystal StructureCadmium chloride type (R3m) [6] [28]
AppearanceBlue crystalline solid [29] [32]

The melting point of anhydrous cobalt chloride is reported as 735°C, with a boiling point of 1049°C [29] [32]. The compound exhibits a density of 3.36 grams per cubic centimeter [33]. An important structural transition occurs at approximately 706°C, which is 20 degrees below the melting point, where the coordination is believed to change from octahedral to tetrahedral [6] [28]. The vapor pressure has been measured as 7.6 millimeters of mercury at the melting point [6] [28].

Hydration States and Hydrate Structures

Cobalt chloride forms several well-characterized hydrates with the general formula CoCl₂·nH₂O, where n equals 1, 2, 6, and 9 [6]. The hexahydrate form is the most commonly encountered in laboratory settings and commercial applications [6]. Each hydrate exhibits distinct structural characteristics and color properties that reflect their different coordination environments.

Hydrate Structure Characteristics

The hexahydrate CoCl₂·6H₂O contains the neutral molecule trans-CoCl₂(H₂O)₄ and two molecules of water of crystallization [6]. This species can be represented as [CoCl₂(H₂O)₄]·2H₂O and dissolves readily in both water and alcohol [6]. The hexahydrate appears pink in color and has a molecular weight of 237.93 grams per mole [32] [23].

The dihydrate CoCl₂·2H₂O exhibits a fundamentally different structure, forming a coordination polymer [6]. Each cobalt center is coordinated to four doubly bridging chloride ligands, with the octahedral coordination sphere completed by a pair of mutually trans aquo ligands [6] [36]. This compound appears purple in color [6]. The lattice parameters for the dihydrate have been determined across a temperature range from 5 to 298 Kelvin, showing anisotropic contraction with cooling [34].

Hydrate Properties Comparison Table

Hydrate FormColorMolecular Weight (g/mol)Structure Type
Anhydrous CoCl₂Blue129.84Octahedral/Tetrahedral
CoCl₂·2H₂OPurple165.87Coordination polymer
CoCl₂·6H₂OPink237.93Trans-[CoCl₂(H₂O)₄]·2H₂O

The tetrahydrate CoCl₂·4H₂O can be obtained by crystallization around 50°C and contains cis-[CoCl₂(H₂O)₄] molecules, which is unusual since the bulky chloride ligands typically prefer to be as far apart as possible [36]. The monohydrate and anhydrous forms can be obtained by cooling solutions only under high pressure, above 206°C and 335°C, respectively [28].

Solubility and Dissolution Behavior

Cobalt chloride demonstrates considerable solubility in water with temperature-dependent behavior [6] [28]. The mass concentration of a saturated aqueous solution varies significantly with temperature, ranging from 29% at -27.8°C to 54% at the boiling point of 120.2°C [6] [28].

Solubility Data as Function of Temperature

Temperature (°C)Mass Concentration (%)
-27.829
033
2535
51.2548
120.254

In diluted aqueous solutions, cobalt chloride dissociates to form the hexaaquacobalt(II) species [Co(H₂O)₆]²⁺ alongside chloride ions [6] [28]. The compound exhibits solubility of 43.6 grams per 100 milliliters of water at 0°C [32] and 45 grams per 100 milliliters at 20°C [29] [33].

Concentrated solutions of cobalt chloride display temperature-dependent color changes, appearing red at room temperature but becoming blue at higher temperatures [6] [28]. This color change reflects the equilibrium between different coordination complexes in solution [22]. The compound also dissolves readily in alcohol, acetone, ether, glycerol, and pyridine [32].

Thermodynamic and Redox Characteristics

The thermodynamic properties of cobalt chloride and its hydrates have been extensively characterized through various experimental techniques [19] [20] [23] [25]. For the hexahydrate form, the standard enthalpy of formation is -2114.8 kilojoules per mole, while the standard Gibbs free energy of formation is -1755.362 kilojoules per mole [23].

Thermodynamic Data for Cobalt Chloride Hexahydrate

PropertyValueUnits
Molecular Weight237.930g/mol
Standard Enthalpy of Formation-2114800J/mol
Standard Gibbs Free Energy of Formation-1755362J/mol
Standard Entropy447.095J/mol·K
Molar Volume130.300cm³/mol

Thermal analysis studies reveal that the dehydration of cobalt chloride hexahydrate occurs in multiple stages [25] [26]. The compound remains stable up to 31.2°C, after which three consecutive and complex mass losses occur between 31.2 and 202.5°C, corresponding to the loss of hydration water [26]. The first endothermic peak at 71.5°C relates to the loss of two water molecules that form hydrogen bonds outside the coordination sphere [26].

The heat capacity behavior of cobalt chloride complexes has been studied extensively [24]. For the gas phase, the heat capacity follows the Shomate equation with specific parameters determined from 298 to 6000 Kelvin [19] [20]. At 298 Kelvin, the heat capacity is 127.1 joules per mole per Kelvin [20].

Spectroscopic and Analytical Identification

Cobalt chloride exhibits characteristic spectroscopic properties that enable its identification and analysis across multiple analytical techniques [11] [13] [18]. The compound demonstrates distinct absorption patterns in the ultraviolet-visible, infrared, and nuclear magnetic resonance regions of the electromagnetic spectrum.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of cobalt chloride hexahydrate shows characteristic bands centered at 205.7 nanometers (48614 inverse centimeters) due to the electronic transition n→σ, and another band centered at 512 nanometers (19531 inverse centimeters) due to the n→π electronic transition [11] [13]. The pink color of aqueous cobalt chloride solutions is attributed to the presence of cobalt(II) ions rather than chloride ions [18].

Infrared Spectroscopy Data

The infrared spectrum of cobalt chloride hexahydrate displays fundamental vibrational bands at specific wavenumbers that correspond to different molecular motions [11] [13]. The symmetry stretching and anti-symmetry stretching modes are non-degenerate, while the bending mode is doubly degenerate [11] [13].

Vibrational Frequencies Table

Wavenumber (cm⁻¹)Wavelength (nm)Assignment
61516260Fundamental vibration
68514598Fundamental vibration
79512578Fundamental vibration
11158968Fundamental vibration
13407462Fundamental vibration
13757272Fundamental vibration
1616.356186Fundamental vibration
33642972Fundamental vibration

Nuclear Magnetic Resonance Spectroscopy

Cobalt-59 nuclear magnetic resonance spectroscopy provides valuable structural information about cobalt chloride complexes [15]. The cobalt nuclear quadrupolar coupling constant and the span of the chemical shift tensor are sensitive to coordination environment changes [15]. For cobalt complexes, the chemical shift tensor span can range from 260 to 1650 parts per million depending on the specific coordination geometry [15].

Mass Spectrometry and X-ray Analysis

Inductively coupled plasma mass spectrometry enables precise quantification of cobalt in various matrices using the 59Co isotope [16]. X-ray diffraction techniques using cobalt as an anode material provide characteristic radiation at 1.79 Angstroms [17]. The crystal structure determination reveals detailed atomic positions and lattice parameters that vary with temperature [34].

Cobalt chloride exhibits diverse crystallographic arrangements depending on its hydration state and environmental conditions. The anhydrous form of cobalt chloride crystallizes in the trigonal space group R-3m [1] [2], adopting the cadmium chloride structure type [1]. This arrangement features a rhombohedral unit cell with parameters a = 6.16 Å and α = 33.43° [2]. The corresponding hexagonal cell dimensions are a = 3.545 Å and c = 17.44 Å, yielding an unusually large c/a ratio of 4.92 [3].

The Materials Project database reports an alternative monoclinic structure with space group C2/m [4] [5]. This two-dimensional layered structure consists of CoCl₂ sheets oriented in the (0, 0, 1) direction, where cobalt(II) ions are bonded to six equivalent chloride atoms forming edge-sharing CoCl₆ octahedra [4] [5]. The bond lengths in this arrangement include two shorter Co-Cl distances at 2.42 Å and four longer ones at 2.44 Å [4] [5].

Hydrated forms demonstrate distinct crystallographic characteristics. The dihydrate CoCl₂·2H₂O crystallizes in the monoclinic space group P21/a with unit cell parameters a = 7.99 Å, b = 8.77 Å, c = 7.03 Å, and β = 110.4° [6]. The hexahydrate CoCl₂·6H₂O adopts the monoclinic space group C2/m with parameters a = 10.38 Å, b = 7.048 Å, c = 6.626 Å, and β = 122.01° [6]. The tetrahydrate CoCl₂·4H₂O exhibits monoclinic symmetry in space group P21/a with dimensions a = 11.548 Å, b = 9.342 Å, c = 6.056 Å, and β = 110.79° [6].

Computational studies have identified multiple polymorphic forms of CoCl₂, including structures in space groups I-42d, I-43m, Pna21, Cmc21, P-3m1, and others [7]. The most stable computed form corresponds to the experimentally observed R-3m structure [7].

Coordination Geometries and Ligand Interactions

The coordination geometry of cobalt(II) in cobalt chloride complexes varies significantly with temperature, pressure, and ligand environment. At room temperature, anhydrous CoCl₂ displays octahedral coordination where each cobalt ion is surrounded by six chloride ions [1] [8]. However, at approximately 706°C (20 degrees below the melting point), the coordination geometry transforms to tetrahedral [1].

In aqueous solutions, cobalt chloride forms the hexaaqua complex [Co(H₂O)₆]²⁺, which exhibits octahedral geometry with Co-O bond lengths of approximately 2.10 Å [9]. This complex displays the characteristic pink color associated with octahedrally coordinated cobalt(II) [9] [10]. The diluted aqueous solutions contain this species alongside chloride ions, while concentrated solutions undergo equilibrium shifts [1].

The tetrachlorocobaltate(II) anion [CoCl₄]²⁻ represents the tetrahedral coordination environment with Co-Cl bond lengths around 2.28 Å [11] [9]. This complex exhibits intense blue coloration and forms under conditions of high chloride concentration or reduced water activity [9] [12].

Mixed coordination environments occur in various cobalt chloride complexes. The dihydrate CoCl₂·2H₂O functions as a coordination polymer where each cobalt center coordinates to four doubly bridging chloride ligands in octahedral geometry, with the octahedron completed by a pair of mutually trans aquo ligands [1]. The Co-Cl bond lengths in this arrangement measure 2.437 Å, while Co-O distances are 2.09 Å [13].

Ligand field effects significantly influence the coordination preferences. The trans-CoCl₂(H₂O)₄ complex demonstrates octahedral coordination with distinct bond lengths: Co-Cl bonds at 2.488 Å and Co-O bonds ranging from 1.896 to 1.916 Å [14]. Crystal field analysis reveals that the 10Dq parameter for this complex is lower than that of [Co(H₂O)₆]²⁺, reflecting the weaker crystal field strength when chloride ligands replace water molecules [14].

Dinuclear complexes such as [CoCl₂(dme)]₂ exhibit both tetrahedral and octahedral coordination sites within the same structure [13] [15]. The tetrahedral cobalt centers coordinate to two bridging and two non-bridging chlorides, while octahedral sites involve bridging chlorides and oxygen atoms from ether ligands [13] [15].

Hydrate Complexes and Solvation Dynamics

Cobalt chloride forms a remarkable series of hydrate complexes that demonstrate distinct structural and spectroscopic properties. The hexahydrate CoCl₂·6H₂O represents the most common laboratory form, crystallizing as pink crystals with a melting point of 86-87°C and density of 1.924 g/cm³ [16] [17] [18].

The crystal structure of CoCl₂·6H₂O contains the neutral molecule trans-CoCl₂(H₂O)₄ along with two molecules of crystallization water [1]. The geometry around the cobalt ion is octahedral, with four water molecules occupying equatorial positions and two chloride ions at axial positions [6]. The remaining two water molecules form hydrogen bonds with the chloride ions [6].

The dihydrate CoCl₂·2H₂O exhibits purple coloration and functions as a coordination polymer [1]. Each cobalt center achieves octahedral coordination through four doubly bridging chloride ligands and two mutually trans aquo ligands [1]. This structure demonstrates greater thermal stability compared to higher hydrates [8].

The tetrahydrate CoCl₂·4H₂O presents unique structural features with the complex adopting a slightly distorted octahedral geometry around the cobalt(II) ion [6]. Two chloride ions occupy cis-positions, distinguishing this form from the trans-arrangement found in the hexahydrate [6]. The difficulty in crystallizing CoCl₂·4H₂O relates to the relatively unstable cis-dichloro structure and its dependence on hydrogen bonding networks for crystal stability [6].

Solvation dynamics govern the interconversion between different hydrated forms. The equilibrium between hydrated and anhydrous forms follows the general pattern: CoCl₂(s) ⇌ CoCl₂·2H₂O(s) ⇌ CoCl₂·6H₂O(s), with colors progressing from blue through purple to pink [8]. These transformations are fully reversible through controlled heating or humidity exposure [8].

In aqueous solution, the primary equilibrium involves the competition between water and chloride ligands for coordination sites:
[Co(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CoCl₄]²⁻ + 6H₂O [10] [12]

This equilibrium shifts toward the tetrahedral blue complex upon addition of concentrated hydrochloric acid or upon heating, while dilution with water favors the octahedral pink complex [19] [12].

Alcohol-water mixtures dramatically influence solvation behavior. In 95% ethanol, cobalt chloride dissolves to form an intensely blue solution, attributed to the preferential formation of tetrahedral chloro complexes when water activity is reduced [20] [21]. The alcohol molecules effectively compete with water for hydrogen bonding, allowing chloride ions greater access to the cobalt coordination sphere [20].

Phase Transitions and Polymorphism

Cobalt chloride exhibits extensive polymorphism and undergoes multiple types of phase transitions that significantly alter its structural and spectroscopic properties. Temperature-induced transitions represent one of the most well-characterized phenomena, with the coordination geometry changing from octahedral to tetrahedral at approximately 706°C [1].

Hydration-dehydration transitions occur reversibly across a range of temperatures and humidity conditions. The progression from anhydrous blue CoCl₂ through purple CoCl₂·2H₂O to pink CoCl₂·6H₂O demonstrates systematic structural reorganization [8]. These transitions involve not only the incorporation or removal of water molecules but also fundamental changes in coordination geometry and intermolecular interactions [8].

Solution-phase equilibria demonstrate rapid and reversible coordination changes. The equilibrium between octahedral [Co(H₂O)₆]²⁺ and tetrahedral [CoCl₄]²⁻ complexes responds to changes in chloride concentration, temperature, and solvent composition [22] [23] [24]. This equilibrium has been extensively studied in non-aqueous solvents, where the addition of mercuric chloride or aluminum trichloride can shift the balance toward tetrahedral coordination [23] [24].

Pressure-induced polymorphism occurs in CoCl₂-MnCl₂ mixed crystal systems, where thermal expansion coefficients vary significantly with composition and temperature [25]. These studies reveal that CoCl₂ and MnCl₂ form homogeneous solid solutions without the pronounced miscibility gaps predicted by simple theoretical models [25].

Magnetic phase transitions have been observed in CoCl₂-based intercalation compounds and related systems [26] [27]. The salt CoCl₂·2D₂O serves as a model system for studying quantum phase transitions in quasi-one-dimensional Ising antiferromagnets [27] [28]. These materials exhibit field-dependent phase transitions where magnetic ordering responds to external magnetic fields applied transverse to the preferred spin direction [27] [28].

Structural phase transitions in related cobalt chloride complexes demonstrate the sensitivity of these systems to small perturbations. Studies of trimethylchloromethyl ammonium tetrachlorocobalt(II) complexes reveal successive phase transitions at 252 K and 335 K, driven by order-disorder transformations of both CoCl₄ anions and organic cations [29]. These transitions are accompanied by significant dielectric anomalies [29].

Polymorphic diversity extends to coordination complexes, where cobalt(II) chloride with various organic ligands can crystallize in multiple forms. Three concomitant crystal forms of CoCl₂(3-pyridinemethanol)₄ have been characterized, including triclinic and monoclinic polymorphs along with a dihydrate variant [30]. These forms differ primarily in ligand orientation and crystal packing arrangements [30].

Physical Description

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.
Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline]
PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE.

Color/Form

Pale-blue hygroscopic leaflets; colorless in very thin layers
Blue hexagonal leaflets

Hydrogen Bond Acceptor Count

2

Exact Mass

128.870899 g/mol

Monoisotopic Mass

128.870899 g/mol

Boiling Point

1049 °C

Heavy Atom Count

3

Density

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink
3.36 at 25 °C/4 °C
Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/
3.4 g/cm³

LogP

0.85

Odor

Slight sharp odor

Decomposition

Dec 400 °C on long heating in air.
When heated to decomp it emits toxic fumes of /hydrogen chloride/

Melting Point

187 °F (USCG, 1999)
735 °C

UNII

EVS87XF13W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Cobaltous chloride is included in the database.
The following drug products were withdrawn or removed from the market because such drug products or components of such drug products were found to be unsafe or not effective. The following drug products may not be compounded under the exemptions provided by section 503A(a) of the Federal, Food, Drug, and Cosmetic: Cobalt. All drug products containing cobalt salts (except radioactive forms and its salts and cobalamin and its derivatives.
MEDICATION: Hematinic.
MEDICATION (VET): Nutritional factor. Used in cobalt deficiency in ruminants.
For more Therapeutic Uses (Complete) data for Cobaltous chloride (9 total), please visit the HSDB record page.

Mechanism of Action

The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer.

Vapor Pressure

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7646-79-9

Absorption Distribution and Excretion

... gastrointestinal absorption of cobalt chloride given to rats is estimated to be about 30%.
When radioactive (60)cobalt as cobaltous chloride was given orally to humans, the avg absorption was calculated at 5-44%, with these figures being based on the amt of unabsorbed cobalt remaining in the feces. Based on 24 hr urinary excretion figures of perorally given (60)cobalt absorption has been estimated to be on avg 18%, individual values ranging from 9% to 42%. Absorption and/or excretion is influenced by the amt of cobalt given and by nutritional factors.
Twelve to 36 hr after the admin of a small dose of radioactive cobalt chloride to pregnant mice ... the highest activity of radioactive cobalt /was found/ in liver, kidney, fetus, and placenta.
... One week after /rats/ ... had received ten daily sc injections of cobalt chloride (40 mg/kg) and ... the highest amt of cobalt /was found/ in the liver, which on avg contained 11% of the admin dose.
For more Absorption, Distribution and Excretion (Complete) data for Cobaltous chloride (22 total), please visit the HSDB record page.

Associated Chemicals

Cobalt(II) chloride hexahydrate;7791-13-1
Cobalt(II) chloride dihydrate;14216-74-1

Wikipedia

Cobalt(II) chloride
Aldica

Drug Warnings

The goitrogenic effect has been elicited by the oral administration of 3-4 mg/kg to children in the course of treatment of sickle cell anemia. Toxicity resulting from overzealous therapeutic administration has been reported to produce vomiting, diarrhea, and a sensation of warmth. IV administration leads to flushing of the face, increased blood pressure, slowed respiration, giddiness, tinnitus, and deafness due to nerve damage.
Cardiomyopathy in 17 yr old girl on maintenance hemodialysis, who had been given cobalt chloride 25 mg twice daily for about 9 months.
... Great enlargement of thyroid with all symptoms of myxedema /occurred/ in a child of 17 mo who had received over period of 2 wk daily dose of iron-cobalt preparation representing 4 mg/kg of cobalt chloride. A marked drop in (131)-iodine uptake after a wk (approaching nil after 2 wk) of dosage of 150 mg/day of cobaltous chloride was observed ... This toxic effect is not invariable in patients receiving cobalt therapy; several observers have failed to find any adverse clinical effect on thyroid activity ... .
... Optic atrophy has been reported in a case in which a patient was treated with cobalt chloride for pancytopenia.
For more Drug Warnings (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page.

Biological Half Life

Following a single oral dose /of cobalt chloride/, the blood cobalt concentration-time curve /in male fischer 344 rats/ was triphasic, peaked at 3.2 hr, and had an absorptive half-life of 0.9 hr, an elimination phase half-life of 3.9 hr, and a terminal elimination half-life of 22.9 hr. ... Following intravenous administration, 10.1% of the dose was excreted in the feces, indicating that cobalt can be secreted in the bile. Following a single intravenous injection, the concentration-time curve displayed three segments. The first segment, which occurred during the first 4 hr, had a rapid half-life of 1.3 hr. The second phase, from 4 to 12 hr, demonstrated a slower clearance rate with a half-life of 4.3 hr. The final and slowest phase, from 12 to 36 hr, had a half-life of 19 hr.
The retention of (60)CoCl2 (cobaltous chloride) given iv has been studied by total body counting for periods of up to 1000 days. Following a rapid initial clearance within days of about 90% of a given dose, 10% was eliminated with a biological half-time of about 2 yr. /(60)Cobaltous chloride/

Methods of Manufacturing

Preparation of anhydrous from cobalt powder and Cl2. ... From the acetate and acetyl chloride ... . By dehydration of the hexahydrate with SOCl2.
By the action of hydrochloric acid on cobalt; its oxide, hydroxide, or carbonate.

General Manufacturing Information

Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Primary metal manufacturing
Rubber product manufacturing
Wholesale and retail trade
Cobalt chloride (CoCl2): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. ... Moisture sensitive. Handle and store under inert gas. Hygroscopic. ... Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Dry.
Store in airtight containers. /Hexahydrate/

Interactions

... Immortalized alveolar epithelial type II cells were incubated for 4 hr with various concentrations of either NiCl2, CoCl2, or NiCl2 and CoCl2 together, and cell viability assessed 24 hr later. The LD50 for NiCl2 was 5.7 mM. CoCl2, with an LD50 of 1.1 mM, was about five times more potent than NiCl2. Mixtures of NiCl2 and CoCl2 decreased cell viability synergistically.
Rats ... /were administered/ ... (60)Co by gavage as inorganic (60)CoCl2 or in a form incorporated into freshwater fish. Orizias latipes were placed in vessels containing 2 L of tap water with radioactive cobalt. Periodically thereafter the fish were sacrificed, homogenized, and administered to rats via a stomach tube... Rats gavaged with (60)Co incorporated into the fish retained much more (60)Co than control rats. This trend was notable in rats given fish kept in radioactive solution for longer periods. Marked differences in tissue distribution of (60)Co were also observed between rats given (60)Co incorporated into fish and control rats.
Fucosterol is a phytosterol commonly extracted from algae. It has been proved that fucosterol possesses antioxidant activity that is capable of scavenging the free radicals causing skin damages. In this study, we investigated the protective mechanisms of fucosterol on cobalt chloride (CoCl2) induced hypoxia damages to keratinocytes (HaCaT). We found that fucosterol inhibited CoCl2 induced cytotoxicity and inflammation in a dose-dependent manner. Furthermore, fucosterol attenuated CoCl2 induced excess expression of IL-6, IL-1beta and TNF-a in HaCaT cells. In addition, fucosterol surpressed the phosphorylation of PI3K and Akt and accumulation of HIF1-a simulated by CoCl2. Taken together, these results suggested that fucosterol executed its protective effects against CoCl2 induced cytotoxicity and inflammation by the inhibition of hypoxia inducible factor through PI3K/Akt pathway.
Epithelial-mesenchymal transition (EMT) occurs during adult tissue remodeling responses including carcinogenesis and fibrosis. Existing evidence reveals that hepatocytes can undergo EMT in adult liver, which is critically involved in chronic liver injury. We herein established a hypoxia-induced EMT model in human LO2 hepatocytes treated with cobalt chloride (CoCl2) in vitro, and evaluated the effects of curcumin, a natural antifibrotic compound, on hepatocyte EMT and explored the underlying molecular mechanisms. We found that CoCl2 at non-toxic doses induced a mesenchymal cell phenotype in hepatocytes and upregulated several mesenchymal markers including a-smooth muscle actin, vimentin, N-cadherin, fibronectin and Snail (an EMT-related transcription factor), but downregulated the epithelial marker E-cadherin in hepatocytes. However, curcumin reversed the morphological changes, abrogated the increased expression of mesenchymal markers, and rescued E-cadherin expression in CoCl2-treated hepatocytes, suggesting the inhibition of hepatocyte EMT in vitro. We further found that curcumin interfered with the transforming growth factor-beta (TGF-beta) signaling by reducing the expression of TGF-beta receptor I and inhibiting the expression and phosphorylation of Smad2 and Smad3. Use of SB431542, a specific inhibitor of TGF-beta receptor I, demonstrated that interference with the TGF-beta/Smad pathway was associated with curcumin suppression of hepatocyte EMT. Our in vivo data showed that curcumin affected hepatic EMT in rat fibrotic liver caused by carbon tetrachloride, which was associated with the inhibition of TGF-beta/Smad signaling.
For more Interactions (Complete) data for Cobaltous chloride (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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